3-(3,5-Dihydroxyphenyl)propanoic acid

Vue d'ensemble

Description

3-(3,5-Dihydroxyphenyl)propanoic acid, also known as 3,5-Dihydroxyphenylpropionoic acid, is a metabolite of alkylresorcinols. It was first identified in human urine and can be quantified in both urine and plasma. This compound is considered an alternative biomarker for whole grain wheat intake .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(3,5-Dihydroxyphenyl)propanoic acid can be synthesized through the following steps:

Starting Material: The synthesis begins with resorcinol.

Alkylation: Resorcinol undergoes alkylation with 3-chloropropanoic acid under basic conditions to form this compound.

Purification: The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms of Action

3-(3,5-Dihydroxyphenyl)propanoic acid is primarily recognized as a metabolite of alkylresorcinols, which are phenolic compounds found in whole grains such as wheat and rye. Its structure allows it to participate in various biochemical reactions, influencing several cellular processes:

- Antioxidant Activity : DHPPA interacts with enzymes like superoxide dismutase (SOD), which plays a crucial role in the body's oxidative stress response.

- Cell Signaling : The compound modulates cell signaling pathways and gene expression, affecting insulin resistance and lipid metabolism .

- Metabolic Regulation : Research indicates that higher plasma levels of DHPPA are inversely associated with metabolic syndrome risk, suggesting its potential role in metabolic regulation .

Nutritional Biomarker

DHPPA serves as a valuable biomarker for whole grain intake. Studies have demonstrated that urinary excretion levels of DHPPA correlate significantly with the consumption of whole grains:

- Case-Control Studies : A notable study involving 667 cases of metabolic syndrome indicated that individuals with higher plasma DHPPA concentrations had lower odds of developing metabolic syndrome compared to those with lower concentrations. The odds ratios for increasing quartiles of plasma DHPPA were 1 (referent), 0.86, 0.77, and 0.59 respectively .

- Urinary Excretion Studies : Another study found that urinary excretion of DHPPA was significantly higher among whole-grain consumers compared to non-consumers, reinforcing its utility as a biomarker for dietary assessment in epidemiological studies .

Health Implications

The health implications of DHPPA extend beyond its role as a biomarker:

- Metabolic Syndrome : The inverse relationship between plasma DHPPA and metabolic syndrome risk suggests that this compound may help mitigate risks associated with obesity and related metabolic disorders .

- Diabetes Risk : Research has also linked DHPPA levels to reduced risk factors for Type 2 Diabetes, indicating its potential therapeutic roles .

Industrial Applications

Beyond its biological significance, this compound has applications in various industries:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, making it valuable in pharmaceutical chemistry and materials science .

- Food Industry : Given its association with health benefits from whole grains, it may be used as an ingredient or additive in health-focused food products.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dihydroxyphenyl)propanoic acid involves its role as a metabolite of alkylresorcinols. It interacts with various molecular targets and pathways, including:

Enzyme Inhibition: Inhibits certain enzymes involved in metabolic processes.

Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals.

Signal Transduction: Modulates signal transduction pathways related to metabolic health

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,4-Dihydroxyphenyl)propanoic acid: Similar structure but different hydroxyl group positions.

3,4-Dihydroxyphenylpropanoic acid: Similar structure with hydroxyl groups at different positions.

3,5-Dihydroxybenzoic acid: Similar functional groups but different carbon backbone

Uniqueness

3-(3,5-Dihydroxyphenyl)propanoic acid is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity. Its role as a biomarker for whole grain wheat intake also sets it apart from other similar compounds .

Activité Biologique

3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) is a phenolic compound recognized for its significant biological activities and potential health benefits. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings.

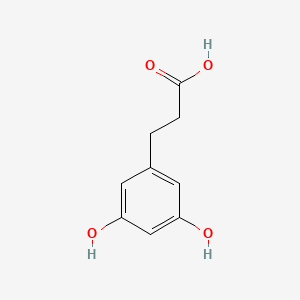

Chemical Structure and Properties

DHPPA has the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. Its structure consists of a propanoic acid backbone with a phenolic ring featuring hydroxyl groups at the 3 and 5 positions. This configuration contributes to its reactivity and biological properties, allowing it to interact with various biomolecules.

Target of Action : DHPPA is primarily a metabolite of alkylresorcinols, which are phenolic lipids found in whole grains such as wheat and rye. Upon consumption, these compounds are metabolized into DHPPA in the human body.

Biochemical Pathways : DHPPA participates in several biochemical pathways, influencing cellular functions and metabolic processes. It is known to modulate insulin sensitivity and lipid metabolism, particularly in models of obesity.

Molecular Mechanism : At the molecular level, DHPPA can bind to specific enzymes and transcription factors, affecting their activity and leading to changes in gene expression related to stress response and metabolism .

Pharmacokinetics

DHPPA can be quantified in urine and plasma, making it a useful biomarker for dietary intake of whole grains. Studies have shown that individuals consuming higher amounts of whole grains exhibit elevated levels of DHPPA in urine, suggesting its potential role in dietary assessments .

Biological Activities

Research indicates that DHPPA exhibits several biological activities:

- Antioxidant Activity : DHPPA has been shown to interact with superoxide dismutase (SOD), an enzyme crucial for combating oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in metabolic disorders.

- Cytotoxicity : Some studies suggest that DHPPA may possess selective cytotoxic effects against certain cancer cell lines, although further research is needed to clarify these effects .

Case Studies and Research Findings

- Whole Grain Intake Study : A study involving 100 participants examined the relationship between urinary excretion of DHPPA and self-reported whole grain intake. Results indicated that higher whole grain consumption significantly correlated with increased DHPPA levels in urine (mean excretion ranged from 1.3 to 99.4 µmol/12 h) .

- Metabolic Syndrome Association : Research has linked whole grain intake—and consequently DHPPA production—to a decreased risk of metabolic syndrome. This suggests that DHPPA may play a protective role against metabolic disorders through its effects on lipid metabolism and insulin sensitivity .

- Cytotoxicity in Cancer Research : In vitro studies have demonstrated that DHPPA exhibits selective cytotoxicity against various cancer cell lines, including A375 (human melanoma) with an IC50 value of 5.7 µM, indicating potential therapeutic applications .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,4-Dihydroxyphenyl)propanoic acid | Different hydroxyl group positions | Similar antioxidant properties |

| 3,4-Dihydroxyphenylpropanoic acid | Hydroxyl groups at different positions | Potentially similar metabolic effects |

| 3,5-Dihydroxybenzoic acid | Different carbon backbone | Varies in reactivity compared to DHPPA |

DHPPA is unique due to its specific hydroxyl group positions that influence its chemical reactivity and biological activity.

Propriétés

IUPAC Name |

3-(3,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPFIKQWNDGDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181110 | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26539-01-5 | |

| Record name | 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26539-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026539015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyhydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXYPHENYLPROPIONOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YU8R3VQ5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0125533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) and where is it found?

A1: this compound (DHPPA) is a phenolic acid primarily found as a metabolite of alkylresorcinols (ARs). ARs themselves are lipids present in the bran of whole-grain wheat and rye. [, ]

Q2: How does DHPPA relate to whole-grain intake?

A2: DHPPA, along with 3,5-dihydroxybenzoic acid (DHBA), is considered a potential biomarker for whole-grain wheat and rye intake. These compounds are not present in refined grains and their levels in urine correlate with the amount of whole grains consumed. [, , , ]

Q3: How reliable are DHPPA and other AR metabolites as biomarkers for whole-grain intake?

A3: Research suggests that while urinary DHPPA and other AR metabolites show promise as biomarkers, several factors can influence their levels besides whole-grain consumption. These include age, sex, BMI, vitamin C intake, and individual variations in metabolism. [, , ]

Q4: How is DHPPA metabolized and excreted?

A4: Studies in rats suggest that DHPPA, like other AR metabolites, is eliminated primarily through urine. The elimination half-life increases with the length of the side chain of the parent AR molecule. Interestingly, DHPPA formation from ARs seems to be slower than its elimination, implying that the rate of metabolism, not excretion, primarily governs its plasma concentration. [] Human studies indicate a potential role for enterohepatic circulation in DHPPA metabolism, meaning it gets reabsorbed after being secreted in bile. []

Q5: Are there any advantages to measuring intact alkylresorcinols over their metabolites like DHPPA as biomarkers?

A5: Research indicates that measuring intact alkylresorcinols in plasma might be a more accurate method for assessing whole-grain intake. This is because, unlike DHPPA and DHBA, the levels of intact alkylresorcinols seem less affected by factors other than alkylresorcinol intake. []

Q6: Have there been any human studies investigating DHPPA?

A6: Yes, several human studies have been conducted. For instance, a study involving healthy adults investigated the pharmacokinetics of DHPPA and other AR metabolites after consuming whole-grain wheat bread. [] Another study explored DHPPA as a potential biomarker of compliance in a whole-grain intervention trial. []

Q7: What is the role of the gut microbiome in the relationship between DHPPA and cardiovascular health?

A7: A study on women from the TwinsUK cohort found a negative association between DHPPA and atherosclerotic cardiovascular disease (ASCVD) risk. Interestingly, the gut microbiome, particularly the genus 5-7N15, was found to partially mediate this association, suggesting a potential role for the gut microbiome in mediating the cardiovascular benefits of DHPPA and potentially other phenolic acids. []

Q8: Are there any newly discovered AR metabolites that could be useful alongside DHPPA?

A8: Yes, research has identified novel AR metabolites like 5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA) and 2-(3,5-dihydroxybenzamido)acetic acid (DHBA glycine) in both mice and humans. These compounds, alongside DHPPA and DHBA, may improve the accuracy of assessing whole-grain intake in future studies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.